

AM-2099: A Technical Overview of its Sodium Channel Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-2099 has emerged as a significant subject of investigation within the field of sodium channel modulation due to its potent and selective inhibitory effects. This technical guide provides an in-depth analysis of the selectivity profile of **AM-2099** against a panel of voltage-gated sodium channels (Nav). The following sections detail the quantitative selectivity data, the experimental methodologies employed for these assessments, and visual representations of the experimental workflow.

Data Presentation: Quantitative Selectivity Profile of AM-2099

AM-2099 is a potent inhibitor of the human voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of 0.16 μ M.[1][2] Its selectivity has been characterized against a range of other Nav channel subtypes. The compound exhibits significantly lower potency against other channels, underscoring its selective nature. The quantitative data for the selectivity of **AM-2099** are summarized in the table below.



Sodium Channel Subtype	IC50 (μM)	Selectivity Fold (vs. hNav1.7)
Human Nav1.7	0.16	1
Human Nav1.6	7.2[1][3]	45
Human Nav1.2	21[1]	131
Human Nav1.1	Lower Selectivity Observed	Data Not Available
Human Nav1.3	>100-fold selective	>16
Human Nav1.4	>100-fold selective	>16
Human Nav1.5	>100-fold selective (>30 μ M)[1] [2]	>187.5
Human Nav1.8	>100-fold selective	>16

Note: The ">100-fold selectivity" for Nav1.3, Nav1.4, Nav1.5, and Nav1.8 indicates that the IC50 values for these channels are greater than 16 μ M, as detailed in the primary literature by Marx IE, et al.[4][5]

AM-2099 also demonstrates a low affinity for the human Ether-à-go-go-Related Gene (hERG) channel, with an IC50 value greater than 30 μ M.[1][2][3] Furthermore, it did not show greater than 50% inhibition against a panel of 100 kinases at a concentration of 1 μ M, nor against a broad CEREP panel at 10 μ M, indicating a favorable off-target profile.[1][2][3]

Experimental Protocols

The determination of the sodium channel selectivity profile of **AM-2099** is primarily achieved through electrophysiological assays, specifically using the whole-cell patch-clamp technique on heterologous expression systems.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity by controlling the voltage across the cell membrane and recording the resulting ionic currents.

Foundational & Exploratory





Objective: To determine the concentration-dependent inhibitory effect of **AM-2099** on specific voltage-gated sodium channel subtypes.

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected to express the specific human Nav channel subtype of interest (e.g., hNav1.7, hNav1.2, hNav1.6, etc.).

Materials and Reagents:

- External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
- AM-2099 Stock Solution: Prepared in DMSO and serially diluted to the desired final concentrations in the external solution.
- Patch Pipettes: Fabricated from borosilicate glass with a resistance of 2-5 M Ω when filled with the internal solution.

Procedure:

- Cell Preparation: Cells expressing the target Nav channel are cultured on glass coverslips. Immediately before recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
- Pipette Positioning and Seal Formation: A patch pipette filled with the internal solution is positioned onto a single cell using a micromanipulator. A gigaohm seal (resistance > 1 G Ω) is formed between the pipette tip and the cell membrane through gentle suction.
- Whole-Cell Configuration: The cell membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration. This allows for control of the intracellular environment and measurement of the total current from the entire cell membrane.

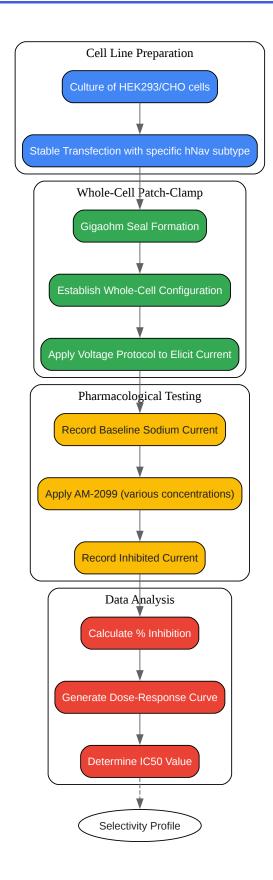


- Voltage Protocol and Data Acquisition: The membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure the channels are in a resting state. Depolarizing voltage steps are then applied to elicit sodium currents. The specific voltage protocol may vary depending on the gating properties of the Nav subtype being studied.
- Compound Application: After establishing a stable baseline recording of sodium currents, the
 external solution containing various concentrations of AM-2099 is perfused into the recording
 chamber.
- Data Analysis: The peak inward sodium current is measured before and after the application of AM-2099. The percentage of current inhibition is calculated for each concentration. The IC50 value is then determined by fitting the concentration-response data to the Hill equation.

Visualizations

Experimental Workflow for Determining Nav Channel Selectivity



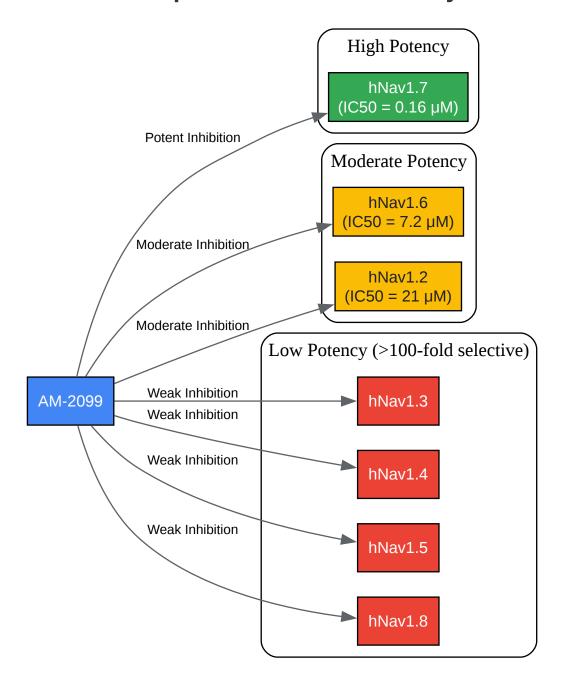


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Caption: Workflow for determining the IC50 of AM-2099 on a specific Nav channel subtype.



Logical Relationship of AM-2099 Selectivity



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Caption: Potency hierarchy of AM-2099 against various human Nav channel subtypes.

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